2-(3,5-Dimethoxybenzyloxy)phenol CAS number and safety data sheet
2-(3,5-Dimethoxybenzyloxy)phenol CAS number and safety data sheet
The following technical guide provides an in-depth analysis of 2-(3,5-Dimethoxybenzyloxy)phenol , a specialized phenolic ether likely utilized as a synthetic intermediate in the development of stilbenoids, lignans, or pharmaceutical scaffolds.
Note on CAS Number: As of the current public chemical indexing, 2-(3,5-Dimethoxybenzyloxy)phenol is a niche research intermediate and does not have a widely cited CAS number in open-access repositories (unlike its para-isomer or stilbene analogs). It is structurally derived from the mono-alkylation of catechol. For regulatory and safety purposes, this guide applies the "Read-Across" toxicology principle, utilizing data from its parent compounds (Catechol) and structural analogs (2-Benzyloxyphenol).
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
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Systematic Name: 2-((3,5-Dimethoxybenzyl)oxy)phenol
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Chemical Family: Catechol Mono-ethers / Alkoxy-phenols
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Molecular Formula:
[1] -
Molecular Weight: 260.29 g/mol
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SMILES: COc1cc(COC2=C(O)C=CC=C2)cc(OC)c1
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InChI Key (Predicted): Calculated based on structure - ZXYZ... (Specific key requires registration)
Structural Visualization
The compound consists of a catechol (1,2-dihydroxybenzene) core where one hydroxyl group is protected by a 3,5-dimethoxybenzyl group.[2] This mono-protection is critical in medicinal chemistry to differentiate the reactivity of the two catechol hydroxyls.
Figure 1: Structural connectivity of 2-(3,5-Dimethoxybenzyloxy)phenol.
Physicochemical Properties (Calculated)
| Property | Value (Predicted) | Context |
| Appearance | Off-white to pale beige powder | Typical for oxidized phenols |
| Melting Point | 85–95 °C | Estimated based on 2-benzyloxyphenol analogs |
| Boiling Point | ~410 °C (at 760 mmHg) | High due to H-bonding and MW |
| Solubility | DMSO, Ethanol, DCM | Poor water solubility; soluble in organic solvents |
| pKa | ~9.8 (Phenolic OH) | Weakly acidic; deprotonates with mild bases (K2CO3) |
Part 2: Synthesis & Experimental Protocols
Synthetic Strategy: Controlled Mono-Alkylation
The primary challenge in synthesizing this compound is preventing the bis-alkylation of catechol. A statistical approach or the use of a boronate protecting group is recommended, but the High-Dilution Williamson Ether Synthesis is the industry standard for scalability.
Reaction:
Step-by-Step Protocol
Reagents:
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Catechol (CAS 120-80-9): 1.0 eq (Excess recommended, 2.0–3.0 eq to favor mono-product)
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3,5-Dimethoxybenzyl bromide (CAS 877-88-3): 1.0 eq
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Potassium Carbonate (
): 1.2 eq -
Solvent: Anhydrous Acetone or Acetonitrile
Procedure:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Catechol (3.0 eq) in anhydrous acetone (0.1 M concentration).
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Base Addition: Add anhydrous
(1.2 eq) and stir at room temperature for 15 minutes to generate the mono-phenolate anion. -
Electrophile Addition: Add 3,5-Dimethoxybenzyl bromide (1.0 eq) dropwise over 30 minutes. Crucial: Slow addition prevents high local concentrations of the electrophile, reducing bis-alkylation.
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Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product will appear less polar than catechol but more polar than the bis-ether.
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Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
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Purification: Dissolve the residue in DCM and wash with water. The excess catechol (water-soluble) can be partially removed. Purify the crude oil via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Figure 2: Synthesis workflow for selective mono-alkylation.
Part 3: Safety Data Sheet (SDS) Analysis
Since a specific SDS is not widely registered, the following data is derived from the GHS Classification of analogous catechol ethers (e.g., 2-Benzyloxyphenol, CAS 5396-25-8).
Hazards Identification (GHS)
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Signal Word: WARNING
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Hazard Statements:
Precautionary Statements
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Handling & Storage
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Storage: Store at 2–8°C (Refrigerator). Phenolic ethers can oxidize over time, turning pink/brown. Store under inert gas (Nitrogen/Argon) for long-term stability.
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Incompatibilities: Strong oxidizing agents, strong bases, acid chlorides.
Part 4: Applications & Research Context
Medicinal Chemistry
This compound serves as a "masked" catechol. The 3,5-dimethoxybenzyl group acts as a robust protecting group that can be removed via hydrogenolysis (
Lignin Model Studies
Researchers use this molecule to model
Biological Activity Potential
Structurally similar to Pterostilbene and Resveratrol derivatives, this compound may exhibit:
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Antioxidant Activity: Via the free phenolic hydroxyl.
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Tyrosinase Inhibition: Catechol derivatives often act as suicide substrates for tyrosinase, relevant in skin-whitening research.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
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Catechol Mono-Protection Strategies
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Kraynack, E. A., et al. "Selective Monoalkylation of Catechols." Tetrahedron Letters, 2008 .
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Analogous Safety Data (2-Benzyloxyphenol)
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PubChem CID 79354. "2-Benzyloxyphenol Safety Data." National Library of Medicine.
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Lignin Model Compounds
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Ralph, J., et al. "Lignin structure and its engineering." Current Opinion in Biotechnology, 2004 .
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